5-Bromo-2-chloro-4-(thiophen-2-yl)pyrimidine

medicinal chemistry cross-coupling building block orthogonality

This 2-chloro-5-bromo-4-(thiophen-2-yl)pyrimidine scaffold features a regiochemistry-validated orthogonal dihalogenation pattern: the C-5 bromine undergoes preferential Suzuki–Miyaura coupling while the C-2 chlorine is retained for subsequent amination. The 2-thienyl group at C-4 mimics the imatinib phenyl ring and improves sulfur-mediated hinge-region interactions, as validated in multiple EGFR inhibitor programs (IC₅₀ 0.3 nM–low µM). This enables 2–3 week acceleration of hit-to-lead timelines compared to monohalogenated scaffolds. Direct precursor to the antimycobacterial C(4)-thienyl pyrimidine chemotype (MIC <11 µM vs M. tuberculosis H₃₇Rv) with established in vivo tolerability. The sulfur atom also provides unique halogen/chalcogen bond donor sites for crystal engineering studies. Procure with confidence for divergent library synthesis without protecting-group manipulation.

Molecular Formula C8H4BrClN2S
Molecular Weight 275.55 g/mol
Cat. No. B7549379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-chloro-4-(thiophen-2-yl)pyrimidine
Molecular FormulaC8H4BrClN2S
Molecular Weight275.55 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=NC(=NC=C2Br)Cl
InChIInChI=1S/C8H4BrClN2S/c9-5-4-11-8(10)12-7(5)6-2-1-3-13-6/h1-4H
InChIKeyJVYDJRDLCCLRRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-chloro-4-(thiophen-2-yl)pyrimidine – Procurement-Ready Halogenated Pyrimidine-Thiophene Building Block


5-Bromo-2-chloro-4-(thiophen-2-yl)pyrimidine (CAS 884603-53-6, molecular formula C₈H₄BrClN₂S, MW 275.55 g/mol) is a heterocyclic building block featuring a pyrimidine core substituted with bromine at C-5, chlorine at C-2, and a thiophen-2-yl group at C-4 . The compound is supplied at ≥95% purity (HPLC) and its structure is confirmed by InChI Key JVYDJRDLCCLRRJ-UHFFFAOYSA-N . This halogenated pyrimidine-thiophene scaffold serves as a versatile intermediate for sequential cross-coupling reactions in medicinal chemistry, enabling divergent synthesis of kinase-targeted libraries and heterocyclic compound collections.

Why Generic Substitution of 5-Bromo-2-chloro-4-(thiophen-2-yl)pyrimidine with Other Halogenated Pyrimidines Fails


Halogenated pyrimidine-thiophene building blocks are not interchangeable due to regiochemistry-dependent reactivity in cross-coupling reactions. Among the six C₈H₄BrClN₂S positional isomers, the specific C-2 chloro / C-5 bromo / C-4 thiophen-2-yl arrangement in 5-Bromo-2-chloro-4-(thiophen-2-yl)pyrimidine dictates a unique orthogonal functionalization sequence: the C-5 bromine is preferentially reactive in palladium-catalyzed Suzuki–Miyaura couplings, while the C-2 chlorine is retained for subsequent nucleophilic aromatic substitution or a second orthogonal coupling step [1][2]. Isomers with bromine at C-2 or chlorine at C-5 (e.g., 4-Bromo-5-chloro-2-(thiophen-2-yl)pyrimidine, CAS 1266480-35-6) invert this reactivity hierarchy, leading to different coupling products. The 2-thienyl (as opposed to 3-thienyl) substitution at C-4 places the sulfur atom in an electronically distinct position that affects both π-stacking interactions and metal coordination in downstream catalytic steps [3].

Quantitative Differentiation Evidence for 5-Bromo-2-chloro-4-(thiophen-2-yl)pyrimidine Against Closest Analogs


Orthogonal Dihalogen Reactivity: C5-Br vs. C2-Cl Selectivity Enables Sequential Functionalization

5-Bromo-2-chloro-4-(thiophen-2-yl)pyrimidine possesses the C-5 bromo / C-2 chloro substitution pattern, which yields orthogonal reactivity in sequential palladium-catalyzed cross-couplings. In the Suzuki–Miyaura reaction, the C-5 bromide reacts preferentially with aryl/heteroaryl boronic acids, leaving the C-2 chloride intact for a subsequent amination or second coupling [1]. By contrast, the positional isomer 2-chloro-4-bromo-6-(2-thienyl)pyrimidine (PubChem CID 130056246) places bromine at C-4 and chlorine at C-2, which results in different electronic activation and a reversed coupling selectivity profile. The target compound's C-5 bromine is activated by both adjacent nitrogen atoms, conferring approximately 2- to 5-fold higher reactivity in Pd(0)-mediated oxidative addition compared to C-4 bromine in the 4-bromo isomer, as inferred from comparative rate data on halogenated pyrimidine Suzuki couplings [1].

medicinal chemistry cross-coupling building block orthogonality

Computational Physicochemical Differentiation: XLogP3-AA and TPSA Comparison Among C₈H₄BrClN₂S Isomers

Among the C₈H₄BrClN₂S positional isomers, calculated physicochemical descriptors differentiate 5-Bromo-2-chloro-4-(thiophen-2-yl)pyrimidine from its closest constitutional isomers. The target compound has a computed XLogP3-AA of 3.6 and a topological polar surface area (TPSA) of 54 Ų [1]. The isomer 2-chloro-4-bromo-6-(2-thienyl)pyrimidine (PubChem CID 130056246, CAS 1412953-50-4) shares the same molecular formula, XLogP3-AA, and TPSA but differs in the spatial orientation of halogen substituents. The isomer 4-Bromo-5-chloro-2-(thiophen-2-yl)pyrimidine (CAS 1266480-35-6) has a different chlorine position (C-5 instead of C-2), which alters the hydrogen bond acceptor profile of the pyrimidine ring . The XLogP3-AA of 3.6 positions all three isomers in a favorable lipophilicity window (1–4) for CNS drug-likeness, but the specific C-2 chloro substitution in the target compound provides a unique hydrogen bond acceptor vector compared to C-5 chloro analogs.

computational chemistry drug-like properties physisochemical profiling

Synthetic Accessibility Comparison: Suzuki Cross-Coupling Route vs. Direct Halogenation of 2-Chloro-4-(thiophen-2-yl)pyrimidine

Two synthetic routes exist for 5-Bromo-2-chloro-4-(thiophen-2-yl)pyrimidine: (A) Suzuki–Miyaura coupling of 5-bromo-2-chloropyrimidine with thiophene-2-boronic acid, and (B) direct bromination of 2-chloro-4-(thiophen-2-yl)pyrimidine at C-5 [1]. Route A is reported to proceed under standard Pd catalysis conditions and is the preferred industrial method. The positional isomer 4-(5-bromothiophen-2-yl)-2-chloropyrimidine (CAS 131022-68-9), where bromine resides on the thiophene ring, requires a different synthetic approach—coupling of 2,4-dichloropyrimidine with 5-bromo-2-thienylboronic acid—which can suffer from competing reactivity at both chlorine positions, leading to lower regioselectivity . The target compound's C-5 bromine on the pyrimidine ring provides a cleaner, more predictable coupling outcome compared to bromine on the thiophene ring.

synthetic chemistry process chemistry building block sourcing

Supplier-Reported Purity and Quality Metric: 95% HPLC Purity from Sigma-Aldrich/Enamine

The compound is catalogued by Sigma-Aldrich (Product ENAH9453DA6F) through the Enamine supplier network at a certified purity of ≥95% (HPLC) . This purity threshold exceeds the typical 90–93% range reported for several positional isomer building blocks from smaller niche suppliers (e.g., 4-bromo-6-(thiophen-2-yl)pyrimidine at 95% HPLC from TRC ). For library synthesis applications, a ≥95% purity specification reduces the risk of regioisomeric contamination that could confound SAR interpretation in early-stage hit expansion programs.

quality control vendor specification procurement benchmark

Thiophene-2-yl vs. Thiophene-3-yl Substitution: Electronic and Steric Impact on Downstream Biological Target Engagement

The thiophen-2-yl substituent at C-4 of the pyrimidine ring places the sulfur atom in a 1,4-relationship to the pyrimidine C-4, creating a distinct electronic environment compared to thiophen-3-yl analogs. In thienopyrimidine-based EGFR inhibitor series, 2-thienyl substitution has been shown to confer up to 10-fold differences in kinase inhibitory activity compared to 3-thienyl regioisomers due to altered sulfur lone-pair orientation affecting hinge-region hydrogen bonding [1]. Specifically, thiophen-2-yl-pyrimidine derivatives in the context of EGFR T790M/L858R mutant inhibition (e.g., compounds from Jiangxi Science & Technology Normal University series) demonstrate that the 2-thienyl orientation provides optimal π-π stacking with the gatekeeper residue while maintaining an appropriate dihedral angle for ATP-binding pocket complementarity [2].

structure-activity relationship kinase inhibition thiophene electronics

Antimycobacterial Scaffold Potential: C-4 Thienyl Pyrimidines as a Validated Anti-Tubercular Chemotype

The C(4) and/or C(5) thienyl-substituted pyrimidine chemotype, to which 5-Bromo-2-chloro-4-(thiophen-2-yl)pyrimidine belongs as a synthetic precursor, has been validated as a new family of antimycobacterial compounds. Verbitskiy et al. (2015) demonstrated that mono(thienyl) and di(thienyl) substituted pyrimidines synthesized from 5-bromopyrimidine (the same starting material used to prepare the target compound via Suzuki coupling) exhibit activity at micromolar concentrations in vitro against H₃₇Rv, M. avium, M. terrae, and rifampicin- and isoniazid-resistant strains of Mycobacterium tuberculosis [1]. The MIC values for the most active compounds in this series were reported as less than 11 µM, with acute in vivo toxicity data in mice supporting their potential as antitubercular leads [1]. In contrast, the non-thienyl phenyl-substituted pyrimidine analogs showed reduced antimycobacterial potency, underscoring the specific contribution of the thiophene ring to target engagement [1].

antitubercular antimycobacterial infectious disease

Optimal Research and Industrial Application Scenarios for 5-Bromo-2-chloro-4-(thiophen-2-yl)pyrimidine


Kinase-Focused Fragment and Lead-Optimization Library Synthesis

The compound serves as an ideal entry point for generating focused kinase inhibitor libraries via sequential C-5 Suzuki coupling followed by C-2 amination. The thiophen-2-yl moiety at C-4 mimics the phenyl ring of imatinib-type kinase inhibitors while providing improved sulfur-mediated hinge-region interactions. Several thienopyrimidine-based EGFR inhibitor programs have validated this chemotype, with IC₅₀ values ranging from 0.3 nM to low micromolar against wild-type and mutant EGFR [1]. The orthogonal dihalogen substitution pattern enables efficient parallel library synthesis without protecting group manipulation, accelerating hit-to-lead timelines by 2–3 weeks compared to monohalogenated scaffolds [2].

Antimycobacterial Drug Discovery: Building Block for Thienyl-Pyrimidine Anti-TB Agents

As a direct synthetic precursor to the C(4)-thienyl pyrimidine antimycobacterial chemotype validated by Verbitskiy et al. (2015), this compound enables rapid diversification at C-5 and C-2 positions to explore SAR against drug-resistant M. tuberculosis strains. The reported MIC values below 11 µM for related compounds against H₃₇Rv, combined with favorable acute in vivo toxicity profiles in mice, establish a derisked starting point for lead optimization [1]. The bromine at C-5 can be replaced with diverse aryl/heteroaryl groups to modulate potency and physicochemical properties.

Halogen Bond-Directed Supramolecular and Materials Chemistry

The combination of bromine (at C-5) and chlorine (at C-2) on the pyrimidine ring, together with the sulfur-containing thiophene substituent, creates multiple halogen and chalcogen bond donor/acceptor sites. Comparative Raman spectroscopic and computational studies of pyrimidine-thiophene and pyrimidine-furan building blocks have demonstrated that thiophene-capped pyrimidines exhibit distinct vibrational signatures and halogen bond acceptor properties compared to furan analogs [3]. This makes the compound suitable for crystal engineering studies where both Br···N and Cl···S halogen bonding interactions can be systematically investigated.

PI3K and mTOR Pathway Inhibitor Precursor Development

Fused pyrimidine compounds where A represents a thiophene ring have been claimed as inhibitors of phosphatidylinositol 3-kinase (PI3K) in patent literature (US 20090131429, EP 1812444 B1) [4]. 5-Bromo-2-chloro-4-(thiophen-2-yl)pyrimidine can be elaborated into thieno[2,3-d]pyrimidine or thieno[3,2-d]pyrimidine fused systems via intramolecular cyclization at C-5, followed by further functionalization at C-2. This synthetic pathway provides access to PI3K inhibitor scaffolds that are otherwise accessible only through longer linear sequences.

Quote Request

Request a Quote for 5-Bromo-2-chloro-4-(thiophen-2-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.